![molecular formula C11H8BrNO4 B2428228 [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol CAS No. 585513-36-6](/img/structure/B2428228.png)
[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol
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Description
Scientific Research Applications
- Researchers have investigated derivatives of indole, including 2-(2-bromo-4-nitrophenyl)furan, for their antiviral potential. For instance:
- Crossed electron–molecular beam experiments have explored the anion formation and fragmentation pathways of this compound when electrons attach to it. These studies provide insights into its reactivity and stability .
- 2-(2-Bromo-4-nitrophenyl)furan can serve as a chromophore in caged compounds. These compounds use PPGs to inactivate bioactive molecules, which can then be uncaged (released) upon photoactivation. Such systems have applications in controlled drug delivery and biological studies .
- While not extensively studied, the indole scaffold, including 2-(2-bromo-4-nitrophenyl)furan, holds promise for diverse biological activities. Its potential therapeutic applications remain an exciting area for exploration .
Antiviral Activity
Electron-Induced Decomposition
Photoremovable Protecting Groups (PPGs)
Biological and Clinical Applications
properties
IUPAC Name |
[5-(2-bromo-4-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEOPLRHWBSCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol |
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